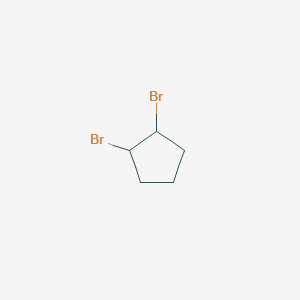

trans-1,2-Dibromocyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1,2-dibromocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGLSZQABMYGU-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10230-26-9 | |

| Record name | trans-1,2-Dibromocyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-1,2-Dibromocyclopentane fundamental properties

Fundamental Properties, Synthesis, and Stereochemical Dynamics

Executive Summary

trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) serves as a quintessential model for studying stereospecific electrophilic addition and conformational analysis in five-membered rings. Unlike its cyclohexane analogs, the cyclopentane ring introduces unique torsional strain and pseudorotation dynamics, making this compound a critical probe for understanding dipole-dipole interactions in non-planar cyclic systems. This guide provides a rigorous technical overview for researchers utilizing this compound as a synthetic intermediate or mechanistic standard.

Chemical Identity & Physical Characterization

This compound is a dense, colorless liquid characterized by a distinct halogenated odor.[1] It is thermally sensitive, prone to dehydrohalogenation at atmospheric boiling points, necessitating careful handling during purification.

Table 1: Physicochemical Properties

| Property | Value | Context/Notes |

| Formula | Molecular Weight: 227.93 g/mol | |

| Stereochemistry | trans- ( | Racemic mixture typically obtained from standard synthesis |

| Boiling Point | 75–80 °C | @ 15 mmHg (Vacuum distillation required to prevent decomposition) |

| Density | 1.94 g/mL | High density facilitates phase separation in aqueous workups |

| Refractive Index | Useful for purity verification | |

| Solubility | Miscible in DCM, | Insoluble in water; hydrolytically stable at neutral pH |

Synthesis & Purification Protocol

Objective: High-yield synthesis of this compound via electrophilic anti-addition. Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate, ensuring exclusive trans stereoselectivity.

Reagents:

-

Cyclopentene (Freshly distilled to remove peroxides)

-

Bromine (

, elemental) -

Dichloromethane (DCM) - Preferred over

for safety -

Sodium bisulfite (

, sat. aq.)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a pressure-equalizing addition funnel, a reflux condenser (vented to a caustic soda trap to neutralize HBr fumes), and a thermometer.

-

Solvation: Charge the flask with Cyclopentene (1.0 eq) and DCM (5 mL per gram of alkene). Cool the system to -5°C to 0°C using an ice/salt bath. Low temperature is critical to minimize allylic substitution side reactions.

-

Addition: Dissolve Bromine (1.05 eq) in DCM. Add this solution dropwise over 60 minutes.

-

Visual Indicator: The reaction is instantaneous. Maintain a rate where the reddish-brown bromine color disappears upon contact. A persistent faint orange color indicates completion.

-

-

Quench: Once addition is complete, wash the reaction mixture with saturated

solution until the organic layer is completely colorless (reduction of excess -

Workup: Separate the organic layer.[2] Wash with

(aq) and Brine. Dry over anhydrous -

Purification (Critical): Concentrate via rotary evaporation. Do not distill at atmospheric pressure. Purify via vacuum distillation (approx. 15 mmHg). Collect the fraction boiling between 75–80°C.

Mechanistic & Conformational Analysis

The stereochemical outcome and physical behavior of this molecule are governed by two factors: the Bromonium Ion Mechanism and the Diaxial/Diequatorial Equilibrium .

3.1 Stereochemical Control Pathway

The following diagram illustrates the enforced anti-addition mechanism.

Figure 1: The steric bulk of the bromine bridge blocks the syn-face, forcing the second bromide ion to attack from the opposite side, guaranteeing the trans-configuration.

3.2 Conformational Dynamics (The Dipole Factor)

Unlike cyclohexane, the cyclopentane ring is not rigid. It exists in a dynamic equilibrium of "envelope" and "half-chair" puckers.

-

Dipole Repulsion: The two C-Br bonds are highly polar. In the "diequatorial-like" conformation, the dipoles are aligned closer (gauche), leading to repulsion. In the "diaxial-like" conformation, the dipoles are anti-parallel, minimizing electrostatic repulsion.

-

Solvent Effect: In non-polar solvents (e.g.,

, Hexane), the diaxial conformer is often thermodynamically favored to minimize this dipole moment. In polar solvents, the diequatorial form becomes more populated.

Reactivity Profile

This compound is primarily used as a precursor for 1-bromocyclopentene and cyclopentadiene derivatives via elimination reactions.

Key Reaction: Dehydrohalogenation (E2)

Treatment with strong, bulky bases (e.g., Potassium tert-butoxide) promotes E2 elimination.[3]

-

Regioselectivity: The trans stereochemistry provides the necessary anti-periplanar geometry for elimination of H-Br.[3]

-

Product: 1-Bromocyclopentene is the kinetic product. Forcing conditions can lead to 1,3-cyclopentadiene (which rapidly dimerizes).

Figure 2: The E2 elimination pathway. The first elimination is facile due to trans-stereochemistry; the second elimination to the diene is energetically demanding.

Safety & Handling

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Lachrymator: The compound (and residual bromine) can cause severe eye irritation and tearing. Work exclusively in a fume hood.

-

Skin Absorption: Organobromides can penetrate skin. Use fluoroelastomer (Viton) or heavy nitrile gloves; standard latex offers poor protection against halogenated solvents.

References

-

PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. [Link]

-

Cheméo. (2025).[4][3][5] Chemical Properties of Cyclopentane, 1,2-dibromo-, trans-. [Link][1][4]

-

Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Which is the final main product of the following reaction of trans-1, 2-d.. [askfilo.com]

- 4. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis-1,2-Dibromocyclopentane | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stereoselective Bromination of Cyclopentene

Executive Summary

Objective: To provide a rigorous mechanistic and experimental framework for the electrophilic addition of bromine (

Part 1: Mechanistic Foundations

The bromination of cyclopentene is not a simple concerted addition; it is a multi-step electrophilic event governed by orbital overlap and steric trajectory.

The Reaction Pathway

The reaction follows a standard

-

Polarization & Attack: As the non-polar

molecule approaches the electron-rich -

The Bromonium Intermediate: Unlike carbocation formation (which would allow scrambling), the remaining bromine atom forms a bridged cyclic bromonium ion . This 3-membered ring locks the stereochemistry.

-

Note: The bromine atom is formally positive but shares charge with the two carbons. This bridge blocks one face of the ring completely.

-

-

Nucleophilic Opening: The ejected bromide ion (

) acts as a nucleophile. It attacks the bromonium ion from the backside (anti-trajectory) to minimize steric repulsion and maximize orbital overlap ( -

Relaxation: The ring relaxes into its stable conformation, yielding the trans-1,2-dibromide.

Stereochemical Outcome[1]

-

Enantioselectivity: Since the initial attack of

can occur on the "top" or "bottom" face of the planar alkene with equal probability, the product is a racemic mixture of -

Diastereoselectivity: The reaction is stereospecific for the trans diastereomer. The cis (meso) isomer is energetically inaccessible via this pathway.

Visualization of Mechanism

Figure 1: Reaction coordinate showing the obligate bromonium intermediate that enforces anti-stereochemistry.

Part 2: Conformational Analysis

Understanding the product requires analyzing the dynamic nature of the cyclopentane ring. Unlike the rigid chair of cyclohexane, cyclopentane undergoes pseudorotation (envelope/pucker flipping).

The Diaxial vs. Diequatorial Equilibrium

In trans-1,2-dibromocyclopentane, the two bromine atoms can adopt two primary conformational limits:

-

Pseudo-diequatorial: Sterically favored (groups are further apart).

-

Pseudo-diaxial: Dipole favored (dipoles oppose each other).

Critical Insight: In non-polar solvents (like

Part 3: Experimental Protocol

Safety Warning: Elemental bromine (

Reagents & Equipment

-

Substrate: Cyclopentene (Freshly distilled to remove peroxides).

-

Reagent: Bromine (

), 1.0 M solution in DCM. -

Solvent: Dichloromethane (DCM) (Anhydrous preferred).

-

Quench: 10% Sodium Bisulfite (

) or Sodium Thiosulfate (

Step-by-Step Methodology

| Step | Action | Rationale |

| 1. Setup | Clamp a 3-neck round-bottom flask with an addition funnel and thermometer. Purge with | Excludes moisture; prevents side reactions with water (halohydrin formation). |

| 2. Solvation | Dissolve cyclopentene (10 mmol) in DCM (20 mL). Cool to 0°C in an ice bath. | Low temperature controls the exotherm and prevents allylic substitution (radical pathway). |

| 3. Addition | Add | Slow addition ensures |

| 4. Monitoring | Continue addition until a faint red/orange color persists. | The persistence of color indicates the alkene is fully consumed (titration endpoint). |

| 5. Quench | Add | Reduces excess |

| 6. Workup | Separate layers. Wash organic phase with water and brine. Dry over | Removes inorganic salts and water. |

| 7. Isolation | Concentrate via rotary evaporation (avoid high heat). | The product is a liquid with a high boiling point, but sensitive to elimination. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Part 4: Analytical Validation

To validate the synthesis, compare isolated data against established physical constants.

Physical Properties

The following data corresponds to this compound (CAS: 10230-26-9).

| Property | Value | Notes |

| Physical State | Colorless to pale yellow liquid | Darkens upon standing (decomposition). |

| Boiling Point | ~196.9°C (at 760 mmHg) | Calculated/Extrapolated value. |

| Refractive Index | High index due to heavy bromine atoms. | |

| Density | ~1.94 g/mL | Significantly denser than water. |

NMR Characterization Strategy

Distinguishing trans from cis (if suspected) relies on symmetry.

-

Symmetry: this compound possesses

symmetry.[1] The two methine protons ( -

Coupling (

): The coupling pattern in the -

Differentiation: The cis isomer (meso) has a plane of symmetry (

). While also showing equivalent methine protons, the magnetic environment and coupling constants differ due to the fixed eclipsed relationship of the bromines in the cis form.

Part 5: References

-

Mechanism of Electrophilic Addition:

-

Source: Master Organic Chemistry. "Bromination of Alkenes - The Mechanism."

-

URL:[Link]

-

-

Stereochemistry of Cyclic Systems:

-

Source: Chemistry LibreTexts. "10.7: Additions involving cyclic intermediates."

-

URL:[Link]

-

-

Physical Properties (CAS 10230-26-9):

-

Conformational Analysis of 1,2-Dihalides:

-

Source: National Institutes of Health (PubMed). "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes." (Analogous system citation).

-

URL:[Link]

-

Sources

Conformational Analysis of trans-1,2-Dibromocyclopentane: A Technical Guide

Executive Summary

The conformational analysis of trans-1,2-dibromocyclopentane represents a classic yet complex problem in physical organic chemistry. Unlike cyclohexane, which resides in a defined chair minimum, cyclopentane derivatives exist on a dynamic pseudorotation circuit . For drug development professionals, understanding this scaffold is critical; the cyclopentane ring is a core structural motif in prostaglandins, nucleoside analogues (e.g., carbocyclic nucleosides), and glycomimetics.

This guide provides a rigorous framework for determining the conformational bias of this compound. It moves beyond static models to address the dynamic equilibrium driven by the competition between steric repulsion (favoring the pseudo-diequatorial form) and dipole minimization (favoring the pseudo-diaxial form).

Part 1: Theoretical Framework & Pseudorotation

The Pseudorotation Circuit

Cyclopentane is not planar. To relieve torsional strain (Pitzer strain), it puckers. However, unlike the rigid "flip" of cyclohexane, cyclopentane undergoes a continuous wave-like motion called pseudorotation .

The conformation is defined by two puckering parameters:

-

Amplitude (

): The degree of puckering (typically ~0.4 Å). -

Phase Angle (

): The position on the pseudorotation circuit (

The ring oscillates between Envelope (

The Stereochemical Conflict

In this compound, the two bromine atoms exert significant electronic and steric influences.

-

Dipole Effect: The C-Br bonds are highly polar. In a non-polar environment, the molecule seeks to maximize the angle between dipoles (anti-parallel alignment). This corresponds to a pseudo-diaxial geometry.

-

Steric Effect: Large substituents generally prefer pseudo-equatorial positions to avoid 1,3-non-bonded interactions.

Crucial Insight: In non-polar solvents (e.g.,

Caption: The pseudorotation landscape showing the dynamic interplay between Envelope and Twist forms and the resulting equilibrium wells.

Part 2: Computational Methodology (DFT)

To predict the conformational population before synthesis or spectral analysis, Density Functional Theory (DFT) is the gold standard.

Protocol: Potential Energy Surface (PES) Scan

Do not simply optimize a single structure. You must scan the pseudorotation coordinate.

-

Software: Gaussian 16, ORCA, or equivalent.

-

Functional/Basis Set: wB97X-D / def2-TZVP or B3LYP / 6-311+G(d,p).

-

Why: The wB97X-D functional includes dispersion corrections, critical for modeling weak halogen-halogen interactions and steric clashes.

-

-

Solvation Model: IEFPCM or SMD.

-

Run 1: Vacuum/Cyclohexane (

). -

Run 2: DMSO (

).

-

Workflow

-

Guess Geometry: Build the planar cyclopentane. Perturb one carbon out of plane.

-

Optimization: Run a ModRedundant scan of the C1-C2-C3-C4 dihedral angle in

steps. -

Frequency Calculation: Confirm minima (zero imaginary frequencies).

-

Boltzmann Weighting: Calculate

for the minima and derive populations:

Part 3: Experimental Characterization (NMR & IR)

This section details the self-validating protocols to experimentally determine the conformation.

NMR Spectroscopy: The Vicinal Coupling Constant

The vicinal coupling constant (

-

Pseudo-Diaxial (

): Dihedral -

Pseudo-Diequatorial (

): Dihedral

Protocol:

-

Sample Prep: Prepare 10 mM solutions in

(non-polar) and -

Acquisition: Acquire

NMR at-

Note: The spectrum is often a higher-order AA'BB' system. A simple first-order analysis may fail.

-

-

Lineshape Analysis: Use simulation software (e.g., SpinWorks, TopSpin DAISY, or VALISA) to extract accurate

values. -

Weighted Average Analysis:

-

Since pseudorotation is fast on the NMR timescale, you observe a weighted average.

-

Vibrational Spectroscopy (IR/Raman)

The C-Br stretching frequency (

-

Equatorial C-Br: Higher frequency (

). -

Axial C-Br: Lower frequency (

). -

Data Interpretation: In

, if the lower frequency band dominates, the molecule is in the pseudo-diaxial conformation.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the expected physical parameters for the two limiting conformers of this compound.

| Parameter | Pseudo-Diaxial (aa) | Pseudo-Diequatorial (ee) |

| Dipole Alignment | Anti-parallel ( | Gauche/Parallel ( |

| Net Dipole Moment | Low ( | High ( |

| Steric Strain | Higher (1,3-interactions) | Lower |

| Electronic Repulsion | Minimized (Preferred in Gas/Non-polar) | High |

| High (8 - 11 Hz) | Low (2 - 5 Hz) | |

| Solvent Preference | DMSO, Acetonitrile, Water |

The "Solvent Switch" Workflow

Use this logical flow to validate your specific compound's behavior.

Caption: Experimental workflow to confirm conformational bias using solvent dielectric modulation.

References

-

Abraham, R. J., et al. (2006). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Organic & Biomolecular Chemistry.

- Note: While focused on cyclohexane, this establishes the fundamental dipole/solvent theory applicable to cyclopentanes.

- Fuchs, B. (1978). Topics in Stereochemistry, Conformational Analysis of Five-Membered Rings. Wiley-Interscience.

- Laidig, K. E., et al. (1991). The conformational analysis of 1,2-dihalocyclopentanes. Journal of the American Chemical Society. Foundational work on the specific energetics of dihalocyclopentanes.

-

PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1]

-

RSC Publishing. (2000). Conformational analysis of cyclopentane derivatives. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Technical Monograph: Spectroscopic Characterization of trans-1,2-Dibromocyclopentane

[1]

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of trans-1,2-dibromocyclopentane (

This document synthesizes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference standard for researchers utilizing this molecule as a stereochemical probe or synthetic intermediate.[1]

Structural Context & Synthesis

The synthesis of this compound is a textbook example of stereospecific anti-addition .[1] The reaction kinetics and stereochemical outcome are dictated by the formation of a cyclic bromonium ion intermediate, which blocks syn-attack, forcing the nucleophilic bromide ion to attack from the opposite face.

Mechanistic Pathway

The following diagram illustrates the critical inversion step that guarantees the trans configuration.

Figure 1: Stereospecific synthesis via bromonium ion opening.[1] The rigid ring structure prevents rotation, locking the bromines in a trans-diaxial-like arrangement initially.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is defined by the unique isotopic abundance of Bromine (

The Isotope Triad (Molecular Ion Region)

For a molecule with two bromine atoms, the statistical distribution of isotopes creates a 1:2:1 intensity ratio.[1]

| Ion Assignment | m/z Value | Relative Intensity | Origin |

| 226 | 50% | ||

| 228 | 100% (Base of Triad) | ||

| 230 | 50% |

Fragmentation Logic[2][3]

-

Base Peak (

~147/149): The primary fragmentation pathway is the heterolytic cleavage of a C-Br bond, resulting in a mono-brominated cyclopentyl cation ( -

Hydrocarbon Residue (

67): Loss of the second bromine (and HBr elimination) leads to the cyclopentenyl cation (

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) MS.

Infrared Spectroscopy (IR)

The IR spectrum is useful for confirming the absence of the starting alkene (C=C stretch at ~1600-1650 cm⁻¹) and the presence of the alkyl halide.

| Functional Group | Wavenumber ( | Intensity | Notes |

| C-H Stretch | 2950 - 2850 | Strong | |

| C-Br Stretch | 600 - 500 | Strong | Characteristic "Fingerprint" region band.[1] Often splits due to conformational isomers. |

| C=C Stretch | Absent | N/A | Confirms full conversion of cyclopentene. |

NMR Spectroscopy: The Stereochemical Probe

The high symmetry (

C NMR Data (Proton Decoupled)

Due to

| Carbon Environment | Chemical Shift ( | Assignment |

| C1, C2 | 50.0 - 58.0 | CH-Br (Deshielded by halogen).[1] Exact shift varies by solvent ( |

| C3, C5 | 30.0 - 35.0 | |

| C4 | 20.0 - 24.0 |

H NMR Data

Solvent:

The spectrum is characterized by the downfield shift of the methine protons attached to bromine.

| Proton | Shift ( | Multiplicity | Integration | Coupling ( |

| CH-Br | 4.20 - 4.60 | Multiplet | 2H | Complex higher-order coupling (AA'BB' system) with vicinal trans/cis protons.[1] |

| 2.30 - 2.50 | Multiplet | 2H | One diastereotopic proton from each methylene group. | |

| 1.60 - 2.10 | Multiplet | 4H | Overlapping envelope of remaining ring protons.[1] |

Stereochemical Note: The coupling constant between the two methine protons (

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound from cyclopentene. Safety: Elemental bromine is highly corrosive and volatile.[1] Work in a fume hood.

Methodology

-

Preparation: Charge a 3-neck round-bottom flask with Cyclopentene (1.0 eq) and dry Dichloromethane (DCM) or

(solvent). Cool to 0°C in an ice bath to control the exothermic reaction. -

Addition: Add Bromine (

, 1.05 eq) dropwise via an addition funnel.-

Visual Indicator: The deep red color of bromine should disappear upon contact with the solution, indicating rapid consumption.

-

Endpoint: Persisting faint orange color indicates excess bromine.

-

-

Quenching: Wash the organic layer with 10% Sodium Thiosulfate (

) to neutralize excess bromine (orange color fades to clear/yellow). -

Workup:

-

Wash with saturated Sodium Bicarbonate (

). -

Wash with Brine.

-

Dry over Anhydrous Magnesium Sulfate (

).

-

-

Purification:

-

Remove solvent under reduced pressure (Rotary Evaporator).

-

Distillation: The product is a liquid with a high boiling point. Distill under vacuum to prevent thermal decomposition (elimination of HBr).

-

Target BP: ~70-75°C at 15 mmHg [2]. (Atmospheric BP is approx 190°C, but decomposition risk is high).

-

Validation Check

-

Refractive Index (

): ~1.5450. -

TLC: Visualize with

stain (product is not UV active unless impurities are present; starting alkene stains brown rapidly).[1]

References

-

Chertkov, V. A., & Shestakova, A. K. (2012).[2] Complete analysis of 1H-NMR spectra of trans-1,2-dichlorocyclopentane and this compound. ResearchGate/Journal of Structural Chemistry.

-

Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 32, p.39 (1952). (Procedure adapted from Cyclohexane analog standard protocols).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12601463, this compound.[1][3]

Structural Elucidation of trans-1,2-Dibromocyclopentane: A Dynamic NMR Analysis

Topic: 1H and 13C NMR Spectral Analysis of trans-1,2-Dibromocyclopentane Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Structural Chemists, and Pharmaceutical Analysts

Executive Summary

The spectral analysis of this compound presents a unique challenge in small-molecule characterization. Unlike rigid cyclohexanes, the cyclopentane ring exists in a state of rapid pseudorotation, averaging scalar couplings (

This guide moves beyond basic textbook assignments, addressing the magnetic non-equivalence arising from the molecule's

Structural & Stereochemical Context

Symmetry and Chirality

The this compound molecule possesses a

-

Chirality: The molecule is chiral (existing as

and -

Equivalence:

-

Protons: H1 is chemically equivalent to H2.

-

Carbons: C1 is equivalent to C2; C3 is equivalent to C5.

-

Magnetic Non-Equivalence: Despite chemical equivalence, H1 and H2 are magnetically non-equivalent because their coupling pathways to the adjacent methylene protons (H3/H5) differ (

).

-

Conformational Dynamics (Pseudorotation)

The cyclopentane ring is not planar. It undergoes continuous "puckering" (pseudorotation) between envelope (

-

Impact on NMR: Observed coupling constants (

) are time-averaged values of the conformer population. -

The Trans Preference: To minimize dipolar repulsion between the electronegative bromine atoms, the equilibrium favors conformations where the C-Br bonds are pseudo-equatorial or pseudo-diaxial, avoiding the eclipsed interactions seen in the planar form.

Experimental Protocol

Sample Preparation

To minimize solvent-solute dipolar interactions that broaden line shapes, use a non-viscous, magnetically isotropic solvent.

| Parameter | Recommendation | Rationale |

| Solvent | ||

| Concentration | 10–20 mg in 0.6 mL | Sufficient S/N for 13C without inducing viscosity broadening. |

| Tube Quality | 5mm High-Precision (Wilmad 528-PP or equiv) | Essential for resolving higher-order splitting in the methine region. |

Acquisition Parameters

-

Pulse Sequence: Standard zg30 (30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

-

Relaxation Delay (D1): Set to

seconds. The methine protons adjacent to Br relax slower than methylene protons; insufficient D1 will skew integration. -

Spectral Width: 0–10 ppm (1H), 0–100 ppm (13C).

1H NMR Spectral Analysis

The Methine Region (Diagnostic Zone)

Chemical Shift:

Spectral Appearance: Do not expect a simple doublet or triplet. Due to the magnetic non-equivalence of H1/H2 (an AA'XX'... spin system), this signal appears as a complex, higher-order multiplet with "virtual coupling" characteristics.

-

Deshielding: The

-bromine atom exerts a strong inductive effect ( -

Analysis: The width of this multiplet is diagnostic of the average dihedral angle. In the trans isomer, the average

is typically smaller than in the cis isomer (where the dihedral angle is near

The Methylene Envelope

Chemical Shift:

This region typically shows two distinct bands:

-

-Protons (H3, H5):

-

-Protons (H4):

Coupling Constants ( -Values)

-

(Vicinal Methine-Methine): ~3–6 Hz.

-

Note: In rigid trans-1,2-disubstituted systems,

would be large (10-12 Hz). The lower value here confirms the lack of a rigid diaxial conformation and the presence of significant time-averaged puckering.

-

13C NMR Spectral Analysis

The 13C spectrum provides the most rapid confirmation of symmetry.

| Carbon Position | Chemical Shift ( | Signal Type | Notes |

| C1, C2 | 50.0 – 58.0 | CH | Deshielded by Br. Equivalent by |

| C3, C5 | 30.0 – 35.0 | ||

| C4 | 20.0 – 25.0 |

Diagnostic Check: You must observe exactly 3 distinct signals in the proton-decoupled 13C spectrum.

- signals implies impurities or loss of symmetry.

-

signals implies accidental overlap (unlikely in

Distinguishing Trans from Cis (The Critical Workflow)

Both cis (meso) and trans (

The NOE Experiment (Gold Standard)

Perform a 1D NOE difference experiment or a 2D NOESY.

-

Irradiate H1/H2 (

4.2):

Symmetry Argument

-

Cis Isomer (Meso): Possesses a plane of symmetry (

).[1] -

Trans Isomer (Chiral): Possesses an axis of symmetry (

). -

Practical Implication: While difficult to see in 1D NMR, in a chiral solvent (e.g., with Pirkle alcohol), the trans isomer signals will split (enantiomeric resolution), whereas the cis (meso) signals will shift but remain singlets (no enantiomers to resolve).

Analytical Decision Tree

Figure 1: Decision matrix for stereochemical assignment of 1,2-dibromocyclopentane.

Advanced Analysis: The Spin System

For researchers attempting to simulate the spectrum (e.g., using spin simulation software like TopSpin's DAISY or gNMR), use the following logic:

Figure 2: Spin system connectivity. Note that while H1/H2 are chemically equivalent, they couple to different subsets of methylene protons, creating magnetic non-equivalence.

References

-

Chertkov, V. A., et al. (2003). Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants. MDPI Molecules. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general shift ranges).

-

National Institute of Standards and Technology (NIST). 1,2-Dibromocyclopentane Stereoisomers Data. NIST Chemistry WebBook. Link

Sources

Physical and Chemical Properties of trans-1,2-Dibromocyclopentane

Executive Summary

trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a vicinal dihalide of significant utility in mechanistic organic chemistry and synthetic intermediate design. Unlike its cyclohexane analogs, which exist in well-defined chair conformations, this compound occupies a unique structural niche due to the pseudorotational flexibility of the cyclopentane ring. It serves as a critical model for studying dipole-dipole interactions in five-membered rings and acts as a precursor for 1-bromocyclopentene and cyclopentadiene derivatives.

This guide provides a rigorous analysis of its physicochemical profile, synthesis via stereoselective electrophilic addition, and reactivity patterns governed by anti-periplanar geometry.

Physical Properties & Identification

The physical constants of this compound reflect its high molecular weight and significant polarizability.

Table 1: Physicochemical Constants

| Property | Value | Conditions / Notes |

| Molecular Formula | ||

| Molecular Weight | 227.92 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure (homolytic cleavage) |

| Boiling Point | 190–197 °C | @ 760 mmHg (Decomposes near BP) |

| Density | 1.94 g/cm³ | @ 20 °C |

| Refractive Index ( | 1.550 | High polarizability due to bromine atoms |

| Solubility | Negligible in water | Soluble in |

| Dipole Moment | ~1.5–2.0 D | Dependent on conformer equilibrium (aa vs. ee) |

Structural & Conformational Analysis

The Pseudorotation Equilibrium

Unlike cyclohexane, which locks into a rigid chair, cyclopentane undergoes rapid pseudorotation between "envelope" and "half-chair" conformations. For this compound, the two bromine atoms are on opposite faces of the ring.[1]

The molecule exists in a dynamic equilibrium between two primary conformational families:

-

Diaxial-like (aa): Both bromine atoms occupy pseudo-axial positions.

-

Diequatorial-like (ee): Both bromine atoms occupy pseudo-equatorial positions.

Dipole-Dipole Minimization

In many trans-1,2-dihalocycloalkanes, the diaxial conformer is unexpectedly stable, particularly in non-polar solvents.

-

Diequatorial (ee): The C-Br dipoles are oriented roughly parallel (

dihedral angle), leading to maximum electrostatic repulsion. -

Diaxial (aa): The C-Br dipoles are oriented roughly anti-parallel (

dihedral angle), significantly reducing net dipole moment and electrostatic energy.

Consequently, in non-polar media (like

Synthesis & Mechanism

The standard synthesis involves the bromination of cyclopentene. This reaction is highly stereoselective, proceeding exclusively via anti-addition .

Protocol: Bromination of Cyclopentene

-

Reagents: Cyclopentene (1.0 eq), Bromine (

, 1.05 eq), -

Procedure:

-

Cool a solution of cyclopentene in

to 0°C to suppress radical substitution. -

Add

dropwise.[2] The red-brown color should disappear rapidly as it is consumed. -

Quench: Wash with saturated

to remove excess bromine. -

Purification: Distillation under reduced pressure (to prevent thermal elimination).

-

Mechanistic Pathway

The reaction proceeds through a cyclic bromonium ion intermediate . The nucleophilic attack by the second bromide ion (

Figure 1: Stereoselective synthesis of this compound via bromonium ion opening.

Reactivity & Applications

The reactivity of this compound is dominated by the spatial relationship between the H and Br atoms.

E2 Elimination (Dehydrohalogenation)

The trans isomer is ideally set up for E2 elimination because it can easily access a conformation where a

-

Reagent: Sodium Ethoxide (

) in Ethanol. -

Product: 1-Bromocyclopentene.[2]

-

Mechanism: The base abstracts the proton anti to the bromine. In the trans isomer, the H on C1 and the Br on C2 can align

. (Note: In the cis isomer, this geometry is sterically inaccessible without extreme ring distortion).

Substitution ( )

Reaction with strong nucleophiles (e.g., Acetate, Cyanide) leads to substitution with inversion of configuration , yielding cis-1,2-disubstituted products.

Debromination

Treatment with Zinc dust in acetic acid or NaI in acetone regenerates cyclopentene via an E2-style elimination of

Figure 2: Divergent reactivity pathways: Elimination vs. Regeneration of Alkene.

Spectroscopic Characterization

Identification relies on the distinction between cis and trans coupling patterns.

H NMR (400 MHz, )

-

4.2 – 4.6 ppm (2H, m): Methine protons (

- 2.3 – 2.5 ppm (2H, m): Methylene protons.

- 1.8 – 2.1 ppm (4H, m): Remaining methylene protons.

C NMR

-

50 – 58 ppm: Carbon atoms bonded to Bromine (

-

30 – 35 ppm: Methylene carbons adjacent to the

- 20 – 25 ppm: Distal methylene carbon.

Safety & Handling (MSDS Highlights)

-

Hazards: Corrosive and lachrymator.[2] Causes severe skin burns and eye damage (H314). Toxic if swallowed (H301).

-

Storage: Store in a cool, dark place under inert atmosphere (

or Ar). The compound degrades slowly to release -

Disposal: Halogenated organic waste stream. Do not mix with strong bases or oxidizing agents.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Master Organic Chemistry. The E2 Mechanism and Anti-Periplanar Geometry. Available at: [Link]

-

Chemistry LibreTexts. Conformational Analysis of Disubstituted Cycloalkanes. Available at: [Link]

Sources

trans-1,2-Dibromocyclopentane CAS number and chemical identifiers

Chemical Identity, Synthesis, and Stereochemical Analysis

Executive Summary

trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a vicinal dihalide primarily utilized as a synthetic intermediate and a probe for conformational analysis in cycloalkane systems. Unlike its acyclic counterparts, the rigid geometric constraints of the cyclopentane ring render this molecule a classic case study in stereoselective electrophilic addition. This guide provides a rigorous examination of its chemical identifiers, synthesis via anti-addition, and protocols for analytical validation.

Chemical Identifiers & Physical Properties

Accurate identification is critical in organic synthesis, particularly when distinguishing between stereoisomers. The trans isomer is the thermodynamically and kinetically favored product of direct bromination.

Table 1: Core Chemical Identifiers

| Identifier | Value | Notes |

| CAS Number | 10230-26-9 | Specific to trans-isomer |

| CAS (cis-isomer) | 33547-17-0 | Meso compound (impurity) |

| CAS (Generic) | 29974-65-0 | Unspecified stereochemistry |

| IUPAC Name | (1R,2R)-1,2-dibromocyclopentane (and enantiomer) | Product is typically racemic |

| Molecular Formula | ||

| Molecular Weight | 227.92 g/mol | |

| SMILES | Br[C@@H]1CCC[C@H]1Br | Denotes trans stereochemistry |

| InChI Key | LJCGLSZQABMYGU-RFZPGFLSSA-N |

Table 2: Physical Properties

| Property | Metric | Validation Standard |

| Appearance | Colorless to pale yellow liquid | Visual inspection |

| Density | 1.86 – 1.94 g/mL | @ 25°C |

| Boiling Point | 196.9°C | @ 760 mmHg |

| Refractive Index | Purity check | |

| Flash Point | 110°C | Closed Cup |

Synthesis & Reaction Mechanism

The synthesis of this compound is a definitive example of stereospecific anti-addition . The reaction between cyclopentene and elemental bromine (

3.1 Mechanistic Pathway

-

Electrophilic Attack: The

-electrons of cyclopentene attack the polarized bromine molecule, expelling a bromide ion ( -

Bromonium Formation: A cyclic bromonium ion forms on one face of the ring. This three-membered ring blocks that face from nucleophilic attack.

-

Nucleophilic Back-Attack: The free bromide ion attacks the carbon atoms from the opposite side (anti-attack) to open the ring.

-

Stereochemical Consequence: The result is exclusively this compound. Since the initial bromonium ion can form on either face of the planar alkene with equal probability, the final product is a racemic mixture of (1R,2R) and (1S,2S) enantiomers.

3.2 Visualization of Pathway

The following diagram illustrates the stereochemical logic preventing cis isomer formation.

Figure 1: Mechanistic pathway of cyclopentene bromination showing the obligatory anti-addition via the bromonium intermediate.

Experimental Protocol: Bromination of Cyclopentene

Note: This protocol involves handling elemental bromine, a highly corrosive and toxic volatile liquid. All work must be performed in a functioning fume hood.

4.1 Reagents & Equipment[3]

-

Substrate: Cyclopentene (Purity >98%)

-

Reagent: Bromine (

), 1.05 equivalents -

Solvent: Dichloromethane (

) or Carbon Tetrachloride ( -

Apparatus: 3-neck round bottom flask, addition funnel, thermometer, drying tube (

).

4.2 Step-by-Step Methodology

-

Setup: Charge the flask with cyclopentene (e.g., 0.1 mol) and solvent (

, 50 mL). Cool the solution to 0°C using an ice bath to control the exotherm. -

Addition: Place bromine (0.105 mol) in the addition funnel. Diluting the bromine in a small amount of solvent is recommended to prevent local overheating.

-

Reaction: Dropwise add the bromine solution to the stirred alkene solution.

-

Self-Validating Indicator: The deep red-brown color of bromine should disappear almost instantly upon contact with the solution. Persistence of the red color indicates the reaction is complete or the alkene is consumed.

-

-

Workup:

-

Wash the reaction mixture with 10% aqueous

(sodium bisulfite) to quench excess bromine (decolorization confirms quenching). -

Wash with saturated

(to remove traces of HBr). -

Wash with brine, dry over anhydrous

, and filter.

-

-

Purification: Remove solvent via rotary evaporation. The crude oil is typically pure enough (>95%) for many applications but can be distilled under reduced pressure (approx. 80-85°C @ 20 mmHg) to yield pure this compound.

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, specific analytical markers must be checked.

5.1 Stereochemical Differentiation (NMR)

Distinguishing the trans product from the cis impurity (meso) is critical.

-

Symmetry: The trans isomer (racemic) possesses

symmetry (axis of rotation), making the two methine protons ( -

Coupling Constants (

): The distinction lies in the multiplet shape and coupling constants.-

In rigid 5-membered rings,

is typically larger than -

Validation: The trans isomer methine protons typically appear near

4.0 - 4.5 ppm. The definitive check is the absence of the cis isomer peaks if the reaction was truly anti-addition.

-

5.2 Refractive Index

The measured refractive index should align closely with

Safety & Hazards (GHS)

Signal Word: DANGER

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors.[5] In case of eye contact, rinse immediately with water for 15 minutes and seek medical advice.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12601463, this compound. Retrieved January 29, 2026 from [Link]

-

Master Organic Chemistry. Bromination of Alkenes: Mechanism and Stereochemistry. Retrieved January 29, 2026 from [Link]

Sources

- 1. Propose a mechanism for the addition of bromine water to cyclopen... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Stereoselective Electrophilic Bromination of Cyclopentene

Executive Summary

This application note details the mechanistic principles and optimized protocol for the synthesis of trans-1,2-dibromocyclopentane via the electrophilic bromination of cyclopentene. Unlike open-chain alkenes, cyclopentene offers a rigid conformational framework that makes the stereochemical outcome of anti-addition explicitly observable. This guide is designed for research chemists requiring high-purity vicinal dihalides as intermediates for nucleophilic substitution or elimination pathways in drug discovery.

Key Deliverables:

-

Mechanistic Clarity: Detailed orbital-level explanation of the cyclic bromonium ion intermediate.

-

Validated Protocol: A scalable, self-validating method using dichloromethane (

) as the solvent. -

Safety Systems: Integrated controls for handling elemental bromine and volatile organohalides.

Mechanistic Insight: The Bromonium Ion Pathway[1][2]

The reaction proceeds via an electrophilic addition mechanism that is strictly stereoselective. The defining feature is the formation of a bridged bromonium ion, which precludes bond rotation and dictates the anti stereochemistry of the final product.

Reaction Pathway Analysis

-

Polarization: As the non-polar

molecule approaches the electron-rich -

Bromonium Ion Formation: The

-electrons attack the electrophilic bromine, while a lone pair from the bromine simultaneously back-donates into the antibonding-

Crucial Detail: This three-membered ring blocks the "top" face of the molecule.

-

-

Nucleophilic Opening (

-like): The ejected bromide ion attacks the ring carbons from the backside (the face opposite the bromonium bridge). Due to the ring strain of cyclopentene, this attack is strictly anti, resulting in this compound.

Mechanistic Visualization

The following diagram illustrates the stereochemical progression from the planar alkene to the trans-dihalide.

Figure 1: Reaction coordinate illustrating the formation of the bromonium bridge and subsequent anti-attack.

Experimental Design Strategy

Solvent Selection: The Non-Nucleophilic Requirement

The choice of solvent is critical to prevent "solvent participation."

-

Recommended: Dichloromethane (DCM) . It is polar enough to solvate the ionic intermediate but non-nucleophilic.

-

Avoid: Water or alcohols. If water is present, it acts as a competing nucleophile, opening the bromonium ring to form a bromohydrin (1-bromo-2-cyclopentanol) instead of the dibromide.

-

Avoid: Ethers (can be oxidized by

).

Temperature Control

-

Target:

to -

Rationale: Bromination is exothermic. Higher temperatures increase the risk of allylic bromination (a radical substitution pathway) rather than electrophilic addition. Keeping the system cold suppresses radical formation and minimizes the volatility of

(b.p. 58.8°C).

Detailed Protocol: Synthesis of this compound

Safety Critical Control Point (CCP): Elemental bromine is extremely corrosive to tissue and causes severe inhalation hazards. All operations must be performed in a functioning fume hood. Double-glove with nitrile or use Silver Shield® gloves.

Reagents & Equipment[3]

-

Cyclopentene (Reagent Grade, >98%)

-

Bromine (

), elemental -

Dichloromethane (

, anhydrous) -

10% Aqueous Sodium Thiosulfate (

) -

Magnesium Sulfate (

, anhydrous) -

Equipment: 3-neck round bottom flask, addition funnel, drying tube (

), ice-water bath.

Step-by-Step Workflow

Figure 2: Operational workflow for the safe bromination of cyclopentene.

Phase 1: Preparation

-

Equip a 250 mL 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (to exclude atmospheric moisture).

-

Charge the flask with 50 mmol of Cyclopentene dissolved in 50 mL of Dichloromethane .

-

Submerge the flask in an ice-water bath and allow to equilibrate to

for 10 minutes.

Phase 2: Reaction (Titration-like Addition)

-

Prepare a solution of 50 mmol Bromine (

) in 20 mL Dichloromethane in the addition funnel. -

Self-Validating Step: Begin dropwise addition. The deep red bromine solution should decolorize instantaneously upon hitting the alkene solution. This indicates the rapid consumption of

via electrophilic addition. -

Continue addition until a faint, persistent orange/red color remains. This visual cue signals that the alkene is fully consumed and a slight excess of bromine exists.

-

Note: Do not add the entire bromine volume blindly; stop when the color persists.

-

Phase 3: Quenching & Workup

-

Remove the ice bath. Add 20 mL of 10% Sodium Thiosulfate (

) and stir vigorously for 5 minutes.-

Observation: The organic layer should turn from orange to clear/pale yellow as the thiosulfate reduces excess

to water-soluble bromide.

-

-

Transfer to a separatory funnel. Collect the lower organic layer (DCM is denser than water).

-

Wash the organic layer with 20 mL deionized water, followed by 20 mL saturated brine.

-

Dry over anhydrous

for 15 minutes. Filter gravity.

Phase 4: Isolation

-

Concentrate the filtrate using a rotary evaporator (bath temp <

, moderate vacuum).-

Caution: The product is a liquid with low volatility, but excessive heat can cause degradation or loss.

-

-

Product: this compound appears as a pale yellow oil.

Characterization & Validation Data

To confirm the identity and purity of the synthesized compound, compare experimental data against the following reference values.

NMR Spectroscopy (Expected Data)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.15 - 4.25 | Multiplet | 2H | Methine ( | |

| 2.30 - 2.45 | Multiplet | 2H | Methylene ( | |

| 1.80 - 1.95 | Multiplet | 2H | Methylene ( | |

| 1.60 - 1.75 | Multiplet | 2H | Methylene ( | |

| 56.0 - 58.0 | - | - | ||

| 33.0 - 35.0 | - | - | ||

| 21.0 - 23.0 | - | - |

Note: The symmetry of the trans-isomer simplifies the spectrum compared to the cis-isomer.

Physical Properties

-

Appearance: Clear to pale yellow liquid.

-

Boiling Point: ~70-72°C at 15 mmHg (vacuum distillation recommended for high purity).

-

Density: ~1.8 g/mL.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product contains -OH peak in IR ( | Moisture in solvent or atmosphere. | Ensure DCM is anhydrous; use a drying tube. Water creates bromohydrin side-product. |

| Reaction mixture fumes excessively | Reaction temperature too high. | Maintain |

| Low Yield / Allylic Bromination | Presence of strong light or heat. | Perform reaction in low light conditions to inhibit radical substitution pathways. |

| Persistent dark color after quench | Insufficient thiosulfate. | Add solid sodium thiosulfate or bisulfite until the organic layer is clear. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic Addition to Alkenes).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Halogenation Protocols).

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

-

Master Organic Chemistry. (2023). Bromination of Alkenes: The Mechanism. [Link]

Sources

Anti-addition mechanism in the formation of trans-1,2-dibromocyclopentane

Application Note: Stereochemical Control in the Bromination of Cyclopentene

Executive Summary

This guide details the mechanistic principles and experimental protocols for the synthesis of trans-1,2-dibromocyclopentane via the electrophilic addition of bromine (

Mechanistic Insight: The Cyclic Bromonium Ion

The formation of this compound is not a simple concerted addition; it is governed by the formation of a cyclic bromonium ion intermediate . This intermediate locks the stereochemistry, preventing bond rotation and forcing the nucleophilic attack to occur from the opposite face.

The Reaction Pathway

-

Polarization: As the non-polar

molecule approaches the electron-rich -

Bromonium Formation (Rate Determining Step): The

-electrons attack the electrophilic bromine (-

Critical Note: This bridge blocks one face of the ring (syn-face), making it inaccessible to nucleophiles.

-

-

Anti-Addition (Back-side Attack): The remaining bromide ion (

) acts as a nucleophile. It attacks the most accessible carbon from the back side (anti-face) to relieve ring strain. -

Stereochemical Outcome: The result is exclusively this compound. Since the initial bromonium ion can form on either the "top" or "bottom" face of the planar alkene with equal probability, the product is obtained as a racemic mixture (

and

Pathway Visualization

Figure 1: Mechanistic flow of electrophilic bromination showing the critical bromonium intermediate that enforces anti-stereochemistry.

Experimental Protocol

Objective: Synthesize this compound (approx. 10 mmol scale) with >95% trans-selectivity.

Safety & Pre-requisites

-

Hazard: Elemental bromine is highly corrosive and volatile. Inhalation causes severe respiratory damage.

-

Engineering Control: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Quench Solution: Prepare 100 mL of 10% Sodium Thiosulfate (

) solution beforehand to neutralize unreacted bromine.

Materials

| Reagent | Role | Grade |

| Cyclopentene | Substrate | >98% |

| Bromine ( | Electrophile | Reagent Grade |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Sodium Thiosulfate | Quenching Agent | Laboratory Grade |

Step-by-Step Methodology

-

System Setup:

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Clamp the flask above a stir plate.

-

Why? Controlled addition is crucial to prevent overheating and radical substitution side-reactions.

-

-

Solvent & Substrate Preparation:

-

Add Cyclopentene (0.68 g, 10 mmol) and 15 mL of DCM to the RBF.

-

Cool the solution to 0°C using an ice-water bath.

-

Why? Low temperature favors the ionic mechanism (addition) over the radical mechanism (allylic substitution) and minimizes solvent evaporation.

-

-

Bromine Addition:

-

Prepare a solution of Bromine (1.60 g, 10 mmol) in 5 mL of DCM in the addition funnel.

-

Add the bromine solution dropwise over 15-20 minutes.

-

Visual Indicator: The deep red-brown color of bromine should disappear rapidly upon contact with the alkene solution.

-

Endpoint: Stop addition when a faint orange/yellow color persists (indicating slight excess of

).

-

-

Quenching & Workup:

-

Remove the ice bath. Add 10 mL of 10%

and stir vigorously until the organic layer is completely colorless. -

Transfer to a separatory funnel. Collect the lower organic layer (DCM).

-

Wash the aqueous layer once with 5 mL DCM. Combine organic extracts.

-

Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate via rotary evaporation (bath temp < 40°C).

-

-

Isolation:

-

The product is a heavy, colorless to pale yellow liquid.

-

Yield Expectation: 85-95% (approx. 2.0 - 2.1 g).[2]

-

Workflow Logic

Figure 2: Operational workflow for the bromination protocol, featuring the visual colorimetric endpoint.

Validation & Quality Control

To confirm the synthesis of the trans isomer and rule out the cis isomer (which would suggest a failed stereocontrol mechanism), use Nuclear Magnetic Resonance (NMR).

1H-NMR Characterization

The definitive proof of trans-stereochemistry lies in the coupling constants (

| Parameter | Value / Observation | Interpretation |

| Solvent | Standard non-polar solvents minimize exchange. | |

| Shift ( | ~4.4 - 4.6 ppm | Methine protons ( |

| Signal Shape | Multiplet (AA'BB' system) | Due to ring puckering and symmetry. |

| Coupling ( | In 5-membered rings, trans coupling is often smaller than cis due to dihedral angles in the envelope conformation [1]. | |

| Symmetry | The molecule has a |

Data Analysis Note:

According to high-precision analysis by Podlewska et al., the this compound spectrum is distinct from the cis form. The cis isomer is a meso compound (plane of symmetry), whereas the trans is chiral (axis of symmetry). While both show equivalence of the methine protons, the specific splitting pattern arising from the

Physical Properties

-

Boiling Point: The trans isomer typically has a lower boiling point than the cis isomer due to a lower net dipole moment (dipoles partially cancel in trans).

-

Appearance: Clear, dense liquid (

).

References

-

Podlewska, S., et al. (2014). "Experimental Determination of Pseudorotation Potentials for Disubstituted Cyclopentanes Based on Spin–Spin Coupling Constants." ResearchGate.

-

Master Organic Chemistry. (2013).[3] "Bromination of Alkenes: The Mechanism."

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12601463, this compound." [2]

-

Royal Society of Chemistry. (2016). "Handling liquid bromine and preparing bromine water."[4]

Sources

- 1. Propose a mechanism for the addition of bromine water to cyclopen... | Study Prep in Pearson+ [pearson.com]

- 2. This compound | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

Application Note: trans-1,2-Dibromocyclopentane as a Precursor in Organic Synthesis

Executive Summary

trans-1,2-Dibromocyclopentane (CAS: 10230-26-9) is a pivotal electrophilic building block in alicyclic chemistry. Unlike its acyclic counterparts, the conformational rigidity of the cyclopentane ring imposes strict stereoelectronic constraints on its reactivity. This application note details the controlled synthesis of this vicinal dihalide and its subsequent transformation into high-value scaffolds: 1-bromocyclopentene (via elimination) and functionalized trans-1,2-cyclopentanes (via double-inversion substitution).

These protocols are designed for drug discovery chemists requiring precise stereocontrol when accessing the "privileged" cyclopentyl core, a common motif in glycosidase inhibitors and transition metal ligands.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Value | Notes |

| IUPAC Name | This compound | Formed via anti-addition of Br₂ |

| Molecular Formula | C₅H₈Br₂ | |

| Molecular Weight | 227.93 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon light exposure |

| Boiling Point | 196–197 °C (at 760 mmHg) | Can decompose near bp; vacuum dist.[1] recommended |

| Density | 1.94 g/mL at 25 °C | Significantly denser than water |

| Solubility | DCM, CHCl₃, Et₂O, EtOH | Insoluble in water |

| Stability | Moisture sensitive; Light sensitive | Store cold (2–8°C) in amber glass |

Protocol 1: Synthesis of this compound

Objective: Preparation of high-purity precursor from cyclopentene via electrophilic anti-addition.

Expert Insight: The Stereochemical Imperative

The reaction of bromine with cyclopentene proceeds through a bromonium ion intermediate.[2] The nucleophilic attack of the bromide ion occurs exclusively from the face opposite the bromonium bridge (anti-attack). This guarantees the formation of the trans-diastereomer. Cis-1,2-dibromocyclopentane is not accessible via this route.

Materials

-

Cyclopentene (Reagent Grade, >95%)

-

Bromine (Br₂), elemental

-

Dichloromethane (DCM) - Replaces toxic CCl₄ used in older literature

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a pressure-equalizing addition funnel, a nitrogen inlet, and a thermometer. Place the flask in an ice-salt bath (-5 °C).

-

Solvent Charge: Add Cyclopentene (10.0 g, 147 mmol) and DCM (150 mL) to the flask. Stir to cool.

-

Bromine Addition:

-

Prepare a solution of Bromine (23.5 g, 147 mmol, 1.0 eq) in DCM (50 mL) in the addition funnel.

-

Critical Step: Add the bromine solution dropwise over 60 minutes. Maintain internal temperature < 5 °C.

-

Visual Cue: The reaction is instantaneous. The red bromine color should disappear upon contact with the solution. A persistent faint orange color indicates the endpoint.

-

-

Quench: Once addition is complete, stir for 15 minutes. If the solution remains red, add sat. Na₂S₂O₃ solution (50 mL) and stir vigorously until the organic layer is colorless (removes unreacted Br₂).

-

Workup:

-

Separate the layers.[3] Extract the aqueous layer once with DCM (50 mL).

-

Combine organic layers and wash with water (100 mL) followed by brine (100 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 40 °C).

-

-

Purification: The crude oil is typically sufficient for downstream use (>95% purity). For analytical standards, distill under reduced pressure (bp ~85 °C at 15 mmHg).

Protocol 2: Dehydrobromination to 1-Bromocyclopentene

Objective: Selective E2 elimination to generate a vinyl bromide, a precursor for Suzuki/Heck couplings.

Expert Insight: Regioselectivity

Elimination of HBr from this compound requires an anti-periplanar geometry between the H and Br atoms. In the trans-isomer, this geometry is accessible. However, control is required to prevent double elimination to cyclopentadiene (which rapidly dimerizes). We use Sodium Ethoxide (NaOEt) at controlled temperatures to favor the mono-eliminated product.

Step-by-Step Methodology

-

Reagent Prep: Prepare a fresh solution of NaOEt by dissolving Sodium metal (1.2 eq) in anhydrous Ethanol.

-

Reaction:

-

Cool the ethoxide solution to 0 °C.

-

Add this compound (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

-

-

Monitoring: Monitor by GC-MS or TLC. The starting material (high Rf) will convert to the vinyl bromide (product).[3]

-

Workup:

-

Pour the mixture into ice water (5 volumes).

-

Extract with Pentane or Hexane (to avoid codistillation of ethanol).

-

Wash with water to remove residual ethanol.

-

Dry (MgSO₄) and concentrate carefully (product is volatile).

-

-

Yield: Expect ~70-80% yield of 1-bromocyclopentene.

Protocol 3: Stereospecific Substitution (Synthesis of trans-1,2-Diazidocyclopentane)

Objective: Accessing the trans-1,2-diamine scaffold via a double-inversion mechanism.

Expert Insight: The Double Inversion Mechanism

Direct S_N2 substitution on secondary cyclic halides is sluggish. However, using a powerful nucleophile like Azide (N₃⁻) in a polar aprotic solvent (DMF) drives the reaction.

-

Step 1: Inversion at C1

cis-1-azido-2-bromocyclopentane. -

Step 2: Inversion at C2

trans-1,2-diazidocyclopentane. -

Net Result: Retention of relative trans stereochemistry via two sequential inversions.

Step-by-Step Methodology

-

Reaction: Dissolve this compound (10 mmol) in dry DMF (20 mL).

-

Nucleophile: Add Sodium Azide (NaN₃, 25 mmol, 2.5 eq). Caution: Azides are shock-sensitive. Use a blast shield.

-

Conditions: Heat the mixture to 60 °C for 12 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate, wash with brine (3x) to remove DMF.

-

Product: The resulting trans-1,2-diazidocyclopentane can be reduced (Staudinger reduction or H₂/Pd) to trans-1,2-diaminocyclopentane, a key ligand in asymmetric synthesis.

Visualizing the Reaction Pathways[7]

The following diagram illustrates the divergent pathways available from the this compound scaffold.

Figure 1: Reaction network showing the conversion of Cyclopentene to the Dibromide scaffold and its subsequent divergence into elimination (alkene/diene) or substitution (diamine) pathways.[4]

Safety & Handling (SDS Summary)

-

Bromine: Highly corrosive lachrymator. Handle only in a fume hood. Keep thiosulfate solution nearby for spills.

-

This compound: Irritant to eyes and skin. Avoid inhalation of vapors.[3]

-

Sodium Azide: Acutely toxic.[1][3] Reacts with acids to form explosive hydrazoic acid. Do not use halogenated solvents (DCM) with Azide (risk of diazidomethane formation); use DMF or DMSO.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12601463, this compound. Retrieved October 26, 2023 from [Link]

-

Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry: Cycloalkanes and Conformational Isomerism. W. A. Benjamin, Inc.[3] (Verified via Chemistry LibreTexts). [Link]

-

Master Organic Chemistry (2012). Elimination Reactions of Cyclohexyl Halides (Applicable to Cyclopentyl systems).[Link]

-

Organic Syntheses. General procedures for bromination of alkenes and dehydrobromination. (Standard Reference Methodology). [Link]

Sources

Application Note: High-Purity Synthesis of Cyclopentadiene via Controlled Dehydrobromination

This Application Note is structured as a high-level technical guide for synthetic chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.

Executive Summary

Cyclopentadiene (Cp) is a ubiquitous diene used in Diels-Alder cycloadditions and organometallic ligand synthesis. While conventionally obtained via the thermal cracking of dicyclopentadiene, that method often yields products contaminated with dimer or varying grades of purity.

This protocol details the chemical generation of Cyclopentadiene from trans-1,2-dibromocyclopentane. This route is preferred when:

-

Isotopic Labeling is required (e.g., using deuterated dibromide precursors).

-

In-situ Generation is necessary to avoid storing unstable monomers.

-

Mechanistic Studies require precise control over elimination stereochemistry.

The method utilizes a base-mediated double dehydrobromination (elimination) sequence. We employ Quinoline as the solvent and base, facilitating a one-pot thermal elimination-distillation that isolates the monomeric diene immediately upon formation, preventing polymerization.

Mechanistic Principles

Stereochemical Requirements (The "Anti" Rule)

The elimination of HBr from alkyl halides generally proceeds via an E2 mechanism , which requires an anti-periplanar geometry between the leaving group (Bromine) and the

-

Conformation: The cyclopentane ring is not planar; it exists in "envelope" or "half-chair" puckered conformations. In the trans isomer, the vicinal bromine atoms can adopt a pseudo-diaxial orientation, placing the C-Br bond anti-parallel to the adjacent C-H bond.

-

Step 1 (Facile): Elimination of the first equivalent of HBr yields 1-bromocyclopentene . This step is kinetically fast due to favorable stereoelectronic alignment.

-

Step 2 (Demanding): The second elimination involves a vinylic proton and a vinylic bromide. Vinylic C-H bonds are more acidic (

hybridized), but the C-Br bond is stronger and less reactive toward displacement. This step is the rate-determining step (RDS) and requires higher thermal energy or stronger bases.

Reaction Pathway Diagram

Figure 1: Stepwise mechanistic pathway. Note that the second elimination requires forcing conditions to overcome the stability of the vinyl bromide.

Experimental Protocol

Reagents and Equipment

| Component | Grade/Specification | Role |

| This compound | >97% Purity | Substrate |

| Quinoline | Synthetic Grade (bp 237°C) | High-boiling Base/Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

| Nitrogen (N₂) | UHP Gas | Inert Atmosphere |

Apparatus Setup:

-

Three-neck round-bottom flask (250 mL).

-

Vigreux column (fractionating column).

-

Short-path distillation head with thermometer.

-

Receiving flask immersed in a Dry Ice/Acetone bath (-78°C) .

-

Magnetic stir bar.

Step-by-Step Methodology

CAUTION: Cyclopentadiene is a lachrymator and highly flammable. Perform all operations in a fume hood.

-

System Preparation:

-

Assemble the distillation apparatus. Ensure all joints are greased and clipped.

-

Flush the system with Nitrogen for 10 minutes to remove oxygen (oxygen promotes radical polymerization).

-

-

Charging the Reactor:

-

In the three-neck flask, add Quinoline (4.0 molar equivalents relative to dibromide).

-

Add This compound (1.0 molar equivalent) dropwise to the Quinoline at room temperature.

-

Note: A slight exotherm may occur due to initial acid-base neutralization if free HBr is present.

-

-

Thermal Elimination (The "Cracking" Phase):

-

Begin heating the flask using an oil bath.[5]

-

Target Bath Temperature: 170°C – 180°C.

-

Internal Reaction Temperature: Must exceed 150°C to drive the second elimination step.

-

-

Reactive Distillation:

-

As the reaction proceeds, Cyclopentadiene (bp 41°C) will form and immediately vaporize.

-

Maintain the still-head temperature between 40°C – 45°C .

-

Critical Control Point: If the head temperature rises above 50°C, Quinoline or 1-bromocyclopentene (bp ~130°C) may be co-distilling. Lower the heat input.

-

-

Collection:

-

Collect the clear, colorless distillate in the cryo-cooled receiver (-78°C).

-

The low temperature prevents the immediate Diels-Alder dimerization of the product.

-

-

Post-Process:

-

Dry the collected distillate over a small amount of anhydrous MgSO₄ at -20°C.

-

Yield Calculation: Theoretical yield is based on the dibromide. Typical isolated yields range from 60-75%.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Cyclopentadiene.

Quality Control & Validation

To ensure the product is monomeric Cyclopentadiene and not the starting material or dimer, perform the following checks immediately after collection.

| Test | Method | Expected Result | Interpretation |

| Refractive Index | Refractometer ( | Pure monomer. Higher values ( | |

| 1H NMR | CDCl₃ (Keep cold) | Characteristic vinyl and methylene protons. Absence of signals at | |

| GC-MS | Low Inlet Temp | M+ = 66 m/z | Confirms molecular weight. |

Storage Protocol:

-

Immediate Use: Recommended.[5]

-

Short-term Storage: Store at -80°C or in liquid nitrogen.

-

Stabilization: If storage >24 hours is required, store as the dimer and crack again, or keep extremely cold.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

-

Cause: Bath temperature too low; second elimination failed.

-

Solution: Ensure oil bath is

. Quinoline acts as a solvent; if the volume is too low, the internal temperature may not reach the activation energy for the second elimination.

Issue 2: Yellow/Orange Distillate

-

Cause: Co-distillation of Quinoline or oxidation products.

-

Solution: Improve fractionation efficiency (longer Vigreux column). Check that head temperature does not exceed 46°C.[5]

Issue 3: Rapid Solidification in Receiver

-

Cause: Water contamination (ice formation) or rapid dimerization.

-

Solution: Ensure system is anhydrous. If dimerization is suspected (viscous liquid), re-distill immediately.

References

-

Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[6] (Discusses E2 elimination stereochemistry).

-

Synthetic Precedent: Moffett, R. B. (1952). "Cyclopentadiene and 3-Chlorocyclopentene". Organic Syntheses, Coll. Vol. 4, p.238. (Establishes physical properties and handling of Cp).

-

Elimination Methodology: Cava, M. P., et al. (1960). "Condensed Cyclobutane Aromatic Systems". Journal of the American Chemical Society. (Illustrates the use of Quinoline for dehydrohalogenation).

-

Stereochemical Data: Goering, H. L., et al. (1955). "The Stereochemistry of the Base-promoted Elimination of cis- and trans-1,2-Dibromocyclohexane". J. Am. Chem. Soc. (Foundational text on cyclic halide elimination).

Sources

Application Note: Stereocontrolled Nucleophilic Substitution of trans-1,2-Dibromocyclopentane

[1]

Executive Summary

This application note details the nucleophilic substitution of trans-1,2-dibromocyclopentane, specifically focusing on the role of Neighboring Group Participation (NGP) or anchimeric assistance. Unlike simple acyclic alkyl halides, the substitution of this compound does not proceed via a standard

This guide provides a validated protocol for the acetolysis of this compound to synthesize trans-1,2-diacetoxycyclopentane, minimizing the competing E2 elimination pathway.[1]

Mechanistic Insight: The "Why" Behind the Reaction

The Challenge of Direct Substitution

In five-membered rings (cyclopentanes), nucleophilic substitution is complicated by "I-strain" (internal strain) and conformational mobility (envelope/twist puckering).[1] A direct

The Solution: Anchimeric Assistance

The reaction is driven by the neighboring bromine atom.[2] Because the two bromine atoms are trans (anti-periplanar in the reactive conformation), the non-bonding electron pair of the non-leaving bromine attacks the backside of the carbon bearing the leaving group.

-

Ionization: The C-Br bond breaks with simultaneous backside attack by the neighboring Br, forming a cyclic bromonium ion (a bridged intermediate).[1]

-

Nucleophilic Attack: The external nucleophile (e.g., acetate ion) attacks the bromonium ion from the side opposite the bridge.

-

Stereochemical Outcome: Since the formation of the bridge involves one inversion, and the opening of the bridge involves a second inversion, the net result is retention of relative configuration . The trans-starting material yields a trans-product.[1][3][4]

Mechanistic Pathway Diagram[1]

Figure 1: The stereochemical pathway showing the double-inversion mechanism mediated by the bromonium ion.

Experimental Protocol: Acetolysis with Silver Acetate

This protocol utilizes silver acetate (AgOAc) to facilitate the departure of the bromide leaving group, promoting the formation of the bromonium ion under mild conditions.

Reagents and Equipment

-

Substrate: this compound (98% purity).

-

Reagent: Silver Acetate (AgOAc), anhydrous.[1]

-

Solvent: Glacial Acetic Acid (AcOH).[1]

-

Equipment: 50 mL Round-bottom flask, reflux condenser, magnetic stir bar, oil bath, inert gas (Nitrogen/Argon) line.

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask and cool under a stream of Nitrogen.

-

Add 1.0 equiv (e.g., 2.28 g, 10 mmol) of this compound.

-

Add 2.2 equiv (e.g., 3.67 g, 22 mmol) of Silver Acetate.[1] Note: Excess AgOAc drives the reaction to completion.

-

-

Solvation:

-

Add 20 mL of Glacial Acetic Acid.

-

Caution: Acetic acid is corrosive.[1] Perform in a fume hood.

-

-

Reaction:

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the AgBr precipitate through a Celite pad.[1] Wash the pad with Ethyl Acetate (30 mL).[1]

-

Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

-